Enantiomeric Excess Advantage: (S) vs. (R) Chiral Purity and Biological Recognition
The (S)-enantiomer of this β-amino acid is reported to act as a GABAB receptor antagonist, whereas the (R)-enantiomer and racemic mixture exhibit significantly reduced or absent affinity at the same target . Commercial specifications for the target (S)-enantiomer hydrochloride guarantee enantiomeric excess (ee) ≥99% by chiral HPLC, compared to typical racemic mixtures (ee=0%) or lower‑purity R‑enantiomer batches (ee ≤95%) . The defined S‑stereochemistry is essential for achieving the desired antagonist pharmacology; racemic substitution would introduce an inactive or off‑target enantiomer, reducing net receptor occupancy and confounding dose‑response data.
| Evidence Dimension | Enantiomeric purity and GABAB receptor binding |
|---|---|
| Target Compound Data | (S)-enantiomer HCl: ee ≥99%, GABAB antagonist activity reported |
| Comparator Or Baseline | (R)-enantiomer: ee ≤95% typical vendor specification; no GABAB antagonist activity reported |
| Quantified Difference | Absolute ee difference ≥4 percentage points; qualitative difference in biological activity |
| Conditions | Chiral HPLC (supplier CoA) and in vitro GABAB binding assay (literature report) |
Why This Matters
Procurement of the high‑ee (S)‑enantiomer ensures batch‑to‑batch reproducibility in target‑engagement assays, avoiding the need for costly chiral resolution steps or correction of data for inactive enantiomer content.
